Cas no 1205687-49-5 (4'-O-methylatalantoflavone)

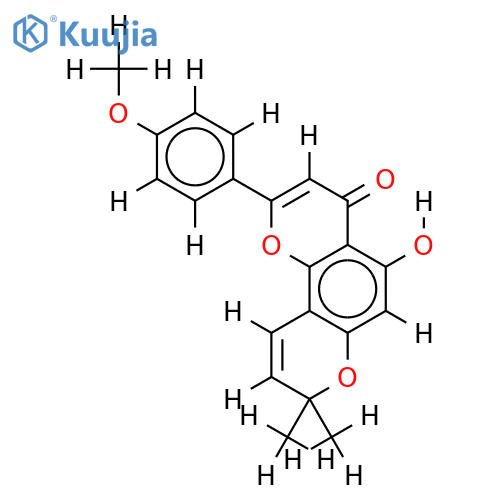

4'-O-methylatalantoflavone structure

商品名:4'-O-methylatalantoflavone

4'-O-methylatalantoflavone 化学的及び物理的性質

名前と識別子

-

- 4'-O-methylatalantoflavone

- 5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-pyrano[2,3-f]chromen-4-one

- AKOS040763238

- 1205687-49-5

- F94032

-

- インチ: InChI=1S/C21H18O5/c1-21(2)9-8-14-18(26-21)11-16(23)19-15(22)10-17(25-20(14)19)12-4-6-13(24-3)7-5-12/h4-11,23H,1-3H3

- InChIKey: ZBCMZXUJUABTJX-UHFFFAOYSA-N

- ほほえんだ: COc1ccc(cc1)-c1cc(=O)c2c(O)cc3OC(C)(C)C=Cc3c2o1 |c:22|

計算された属性

- せいみつぶんしりょう: 350.11542367g/mol

- どういたいしつりょう: 350.11542367g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 2

- 複雑さ: 614

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 65Ų

4'-O-methylatalantoflavone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN6184-1 ml * 10 mm |

4'-O-Methylatalantoflavone |

1205687-49-5 | 1 ml * 10 mm |

¥ 19800 | 2024-07-20 | ||

| TargetMol Chemicals | TN6184-5mg |

4'-O-Methylatalantoflavone |

1205687-49-5 | 5mg |

¥ 16500 | 2024-07-20 | ||

| TargetMol Chemicals | TN6184-5 mg |

4'-O-Methylatalantoflavone |

1205687-49-5 | 98% | 5mg |

¥ 16,500 | 2023-07-11 | |

| TargetMol Chemicals | TN6184-1 mL * 10 mM (in DMSO) |

4'-O-Methylatalantoflavone |

1205687-49-5 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 19800 | 2023-09-15 |

4'-O-methylatalantoflavone 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

1205687-49-5 (4'-O-methylatalantoflavone) 関連製品

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2279938-29-1(Alkyne-SS-COOH)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量